N-(2,4-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide
Description
N-(2,4-Dimethylphenyl)-2-(4-methoxyphenoxy)propanamide is a propanamide derivative characterized by a 2,4-dimethylphenyl group attached to the amide nitrogen and a 4-methoxyphenoxy substituent on the propanamide chain. The methoxy group at the para position of the phenoxy moiety may enhance solubility and metabolic stability compared to halogenated analogues .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-12-5-10-17(13(2)11-12)19-18(20)14(3)22-16-8-6-15(21-4)7-9-16/h5-11,14H,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRRVSXREZDXES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C)OC2=CC=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2,4-dimethylphenylamine with an appropriate acylating agent to form the intermediate amide.
Coupling Reaction: The intermediate amide is then subjected to a coupling reaction with 4-methoxyphenol in the presence of a suitable base and solvent to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the synthesis in batches, ensuring precise control over reaction conditions.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance efficiency and scalability, allowing for the continuous production of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted derivatives with new functional groups introduced at the phenyl rings.
Scientific Research Applications
N-(2,4-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptors: Interacting with receptors on cell surfaces to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in various physiological functions.
Comparison with Similar Compounds
Key Structural Features
The compound’s core structure includes:
Comparative Analysis of Analogues
The following table summarizes structural analogues and their properties:
Structure-Activity Relationships (SAR)
Substituent Effects on Bioactivity: Halogenated vs. Methoxy Groups: Chlorine substituents (e.g., in and ) enhance electrophilicity and antimicrobial potency but may reduce metabolic stability compared to methoxy groups . Heterocyclic Additions: Compound 8a () incorporates a 1,3,4-oxadiazole ring and sulfonylpiperidine, significantly increasing molecular complexity and LOX inhibitory activity .
In contrast, 4-methoxyphenyl () or biphenyl groups () may prioritize solubility or π-π stacking interactions.
Biological Activity
N-(2,4-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide is an organic compound belonging to the class of anilides, characterized by a unique structure that includes a dimethylphenyl group and a methoxyphenoxy moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, which can be categorized as follows:
1. Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties. It has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit metabolic pathways critical for bacterial survival.
2. Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that the compound reduces the production of pro-inflammatory cytokines and inhibits the activation of nuclear factor-kappa B (NF-κB), a key regulator in inflammatory responses.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, leading to reduced inflammation.
- Receptor Modulation : It may interact with receptors on cell membranes, influencing cellular signaling related to inflammation and immune responses.
- Gene Expression Alteration : The compound appears to affect gene expression levels associated with inflammatory processes.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent.
Case Study: Anti-inflammatory Effects
A separate investigation assessed the anti-inflammatory properties using a lipopolysaccharide (LPS)-induced inflammation model in vitro. The results showed that treatment with the compound significantly decreased levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential utility in managing inflammatory conditions.
Comparison with Similar Compounds
This compound can be compared with other related compounds to evaluate differences in biological activity:
| Compound Name | Structural Difference | Activity Comparison |
|---|---|---|
| N-(2,4-dimethylphenyl)-2-(4-ethoxyphenoxy)propanamide | Ethoxy vs. Methoxy group | Lower antimicrobial activity |
| N-(2,4-dimethylphenyl)-2-(4-hydroxyphenoxy)propanamide | Hydroxy vs. Methoxy group | Enhanced anti-inflammatory effects |
Q & A
Basic: What are the key considerations in designing a synthetic route for N-(2,4-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide?
Methodological Answer:
Designing a synthetic route requires selecting appropriate coupling agents, solvents, and reaction conditions. For amide bond formation, reagents like HATU () or EDC/HOBt () are effective. Solvent choice (e.g., DMF or dichloromethane) impacts reaction efficiency, and temperature control (e.g., reflux conditions) ensures complete conversion . Multi-step synthesis demands purification via column chromatography and characterization using NMR and MS to confirm intermediate structures .
Basic: How can researchers optimize amide bond formation in the synthesis of this compound?
Methodological Answer:
Optimization involves:
- Coupling Agents: Use EDC with HOBt or HATU to activate carboxylic acids, reducing side reactions .
- Base Selection: Triethylamine or DIPEA neutralizes acid byproducts, improving yields .
- Solvent Control: Polar aprotic solvents (e.g., DMF) enhance reagent solubility and reaction kinetics .
- Reaction Monitoring: Track progress via TLC (Rf values) and confirm completion with H NMR .
Advanced: What strategies are effective in resolving contradictory bioactivity data across different studies?
Methodological Answer:
Contradictions may arise from structural analogs or impurities. Strategies include:
- Structural-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., methoxy vs. nitro groups) on target binding ().
- Purity Validation: Use orthogonal methods (HPLC, NMR) to exclude impurities as confounding factors .
- Dose-Response Studies: Establish EC/IC curves to clarify potency discrepancies .
Advanced: How can computational methods predict interactions between this compound and biological targets?
Methodological Answer:
- Molecular Docking: Simulate binding modes with enzymes/receptors (e.g., using AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with the methoxyphenyl group) .
- QSAR Modeling: Corrogate electronic (e.g., nitro group’s electron-withdrawing effect) or steric properties with activity data from analogs () .
Basic: What functional groups in this compound influence its chemical reactivity?
Methodological Answer:
Critical functional groups include:
- Methoxyphenoxy Ether: Prone to electrophilic substitution under acidic conditions .
- Propanamide Backbone: Participates in hydrolysis (acid/base-mediated) or reduction to amines .
- Dimethylphenyl Group: Steric hindrance affects regioselectivity in substitution reactions .
Advanced: How do substituents on the phenyl rings modulate biological activity?
Methodological Answer:
Substituent effects can be analyzed via SAR studies:
| Substituent Position | Effect on Activity | Example (Evidence) |
|---|---|---|
| 4-Methoxy | Enhances solubility; modulates enzyme binding | Higher yield in fluorophenyl analogs (72% in ) |
| 2,4-Dimethyl | Increases steric bulk, reducing off-target interactions | Improved selectivity in thiazole derivatives () |
| Nitro Group | Electron-withdrawing effect enhances receptor affinity | Nitrophenyl-furan analogs show potent activity () |
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: H/C NMR confirms structural integrity (e.g., methyl group splitting patterns) .
- Mass Spectrometry (MS): ESI-MS validates molecular weight (±1 Da accuracy) .
- Melting Point Analysis: Sharp melting ranges (e.g., 123–124°C in ) indicate purity .
Advanced: How can low yields in multi-step synthesis be addressed?
Methodological Answer:
- Intermediate Optimization: Improve stepwise yields (e.g., 45–89% in ) via temperature control or catalyst screening.
- Coupling Agent Alternatives: Replace HATU with PyBOP for sterically hindered amines .
- Flow Chemistry: Continuous processes enhance reproducibility in industrial-scale synthesis .
Data Contradiction: How to validate compound purity and structural identity when data conflicts?
Methodological Answer:
- Orthogonal Techniques: Combine NMR (structural confirmation), HPLC (purity >95%), and elemental analysis (C/H/N ratios) .
- Reproducibility Checks: Repeat syntheses under identical conditions to exclude batch variability .
Advanced: What mechanistic studies elucidate this compound’s biological mode of action?
Methodological Answer:
- Enzyme Inhibition Assays: Measure IC against target enzymes (e.g., kinases) using fluorescence-based substrates .
- Mutagenesis Studies: Identify binding residues via site-directed mutagenesis (e.g., sulfonyl group interactions in ).
- Metabolic Stability Tests: Assess hepatic microsome half-life to predict in vivo efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
